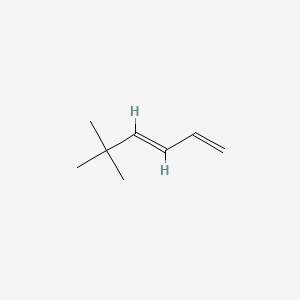
硝酸铋
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Bismuth subnitrate has a wide range of scientific research applications:
作用机制
Target of Action
Bismuth subnitrate primarily targets the gastric mucosa . It is used as an antacid and has been shown to exert protective effects on the gastric mucosa .
Mode of Action
The protective effects of bismuth subnitrate may be secondary to endogenous mucosal prostaglandin (PGE2) production, which is one of the deficient factors observed in peptic ulcer disease . Bismuth subnitrate acts as an antacid that exerts protective effects on the gastric mucosa . In a double-blind endoscopically controlled study, bismuth substrate was demonstrated to be effective for symptomatic relief in duodenal ulcers .
Biochemical Pathways
It has been suggested that bismuth drugs disrupt multiple essential pathways in pathogens, including damaging the oxidative defense systems and eliminating the bacterial ph-buffering ability by binding and functional perturbation of several key enzymes .
Pharmacokinetics
Bismuth subnitrate has poor absorption in the gastrointestinal (GI) tract. Increased gastric pH may increase bismuth absorption . Once absorbed, it is distributed throughout the body tissues, including bone . Unabsorbed bismuth is excreted in the feces . The plasma half-life of bismuth subnitrate is about 5 days .
Result of Action
The result of bismuth subnitrate’s action is the relief of symptoms associated with duodenal ulcers . In the alcohol model of mucosal injury in the rat, bismuth substrate was shown to be cytoprotective . In a randomized clinical study consisting of patients with H. pylori-associated duodenal ulcer, adjunctive use of colloidal bismuth subnitrate in a short treatment regimen with omeprazole and clarithromycin resulted in improved eradication rate of H. pylori .
Action Environment
The action of bismuth subnitrate can be influenced by environmental factors such as the pH of the stomach. An increased gastric pH may enhance the absorption of bismuth . As a result, there is a growing interest in developing new bismuth compounds and approaches to overcome this challenge .
生化分析
Biochemical Properties
Bismuth Subnitrate plays a role in biochemical reactions, particularly in the treatment of peptic ulcers, functional dyspepsia, and chronic gastritis .
Cellular Effects
Bismuth Subnitrate has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms of these effects are still being studied .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Bismuth Subnitrate can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of Bismuth Subnitrate can vary with different dosages in animal models . There may be threshold effects observed in these studies, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
Bismuth Subnitrate is involved in various metabolic pathways . It interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels . The specifics of these interactions and effects are still being researched .
Transport and Distribution
Bismuth Subnitrate is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Bismuth subnitrate can be synthesized through the reaction of bismuth metal with concentrated nitric acid. The reaction produces bismuth nitrate, which is then hydrolyzed to form bismuth subnitrate . Industrial production methods involve the hydrolytic purification of bismuth by precipitation from nitric acid solutions at elevated temperatures, followed by processing with concentrated nitric acid .
化学反应分析
Bismuth subnitrate undergoes various chemical reactions, including:
Oxidation and Reduction: Bismuth subnitrate can be reduced to bismuth metal or oxidized to bismuth oxides.
Substitution Reactions: It can react with halogens to form bismuth halides.
Catalytic Reactions: Bismuth subnitrate acts as an efficient heterogeneous catalyst for the acetalization and ketalization of carbonyl compounds with diols under mild conditions.
Common reagents used in these reactions include nitric acid, halogens, and diols. Major products formed from these reactions include bismuth oxides, bismuth halides, and acetals or ketals.
相似化合物的比较
Bismuth subnitrate is similar to other bismuth compounds, such as bismuth subsalicylate and bismuth subgallate. it is unique in its high water solubility and specific applications in gastrointestinal treatments . Other similar compounds include:
Bismuth subsalicylate: Used as an antidiarrheal and anti-inflammatory agent.
Bismuth subgallate: Used for its astringent and antiseptic properties.
Bismuth subcitrate: Used in combination with antibiotics for the treatment of Helicobacter pylori infections.
Bismuth subnitrate stands out due to its specific use in over-the-counter antacids and its effectiveness in treating duodenal ulcers and gastrointestinal disorders .
属性
Key on ui mechanism of action |
Based on the findings of a clinical investigation in patients with duodenal ulcer disease and healthy volunteers receiving oral bismuth subnitrate tablets, the protective effects of bismuth subnitrate may be secondary to endogenous mucosal prostaglandin (PGE2) production, which is one of the deficient factors observed in peptic ulcer disease. Antacid neutralizing activity of bismuth subnitrate was demonstrated to have a significant postprandial effect on gastric pH. |
|---|---|
CAS 编号 |
1304-85-4 |
分子式 |
Bi5H9N4O22 |
分子量 |
1461.99 g/mol |
IUPAC 名称 |
pentabismuth;oxygen(2-);nonahydroxide;tetranitrate |
InChI |
InChI=1S/5Bi.4NO3.9H2O.O/c;;;;;4*2-1(3)4;;;;;;;;;;/h;;;;;;;;;9*1H2;/q5*+3;4*-1;;;;;;;;;;-2/p-9 |
InChI 键 |
QGWDKKHSDXWPET-UHFFFAOYSA-E |
规范 SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-2].[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3] |
沸点 |
Decomposes at 260 BOILING POINT: 260 °C -HNO3 /BIONO3.H2O/ |
颜色/形态 |
HEAVY, MICROCRYSTALLINE POWDER WHITE POWDER |
密度 |
4.928 |
熔点 |
Decomposes at 260 260 °C DECOMP |
物理描述 |
Dry Powder Odorless, slightly hygroscopic solid; [Merck Index] White powder, insoluble; [MSDSonline] |
溶解度 |
Insoluble PRACTICALLY INSOL IN WATER, ALC; SOL IN DILUTE HYDROCHLORIC ACID & NITRIC ACID PRACTICALLY INSOL IN ORGANIC SOLVENTS |
产品来源 |
United States |
Q1: How does bismuth subnitrate contribute to the control of flocculation in suspensions?
A1: Bismuth subnitrate, when added to suspensions like those containing bismuth subnitrate itself, can exert control over flocculation. This is primarily due to its interaction with negatively charged, colloidally dispersed particles like bentonite. Studies have shown that the positively charged bismuth subnitrate particles undergo heterocoagulation with the negatively charged bentonite platelets. This interaction leads to charge neutralization, effectively flocculating the suspension and mitigating caking. [] This controlled flocculation is valuable in pharmaceutical formulations to ensure uniform drug distribution.
Q2: Does bismuth subnitrate exhibit any direct inhibitory effects on bacterial growth?
A2: Research suggests that bismuth subnitrate may possess an inhibitory effect on the growth of certain bacteria. In vitro studies demonstrated a reduction in the growth of major mastitis-causing pathogens, including Streptococcus uberis, Staphylococcus aureus, and Escherichia coli, in the presence of bismuth subnitrate. [] This inhibitory effect, in conjunction with its potential barrier effect in teat sealant formulations, could contribute to its efficacy in preventing intramammary infections in dairy cows.
Q3: How does bismuth subnitrate interact with the gastrointestinal tract?
A3: While bismuth subnitrate is known for its use in treating gastrointestinal disorders, its interaction with the gut involves complex mechanisms. Research indicates that upon ingestion, bismuth subnitrate encounters the gut microbiota, specifically bacteria like E. coli, which possess the ability to reduce nitrates to nitrites. [] This reduction leads to an increase in nitrite concentration in the blood, which is associated with a decrease in arterial tension.
Q4: What is the role of bismuth subnitrate in protecting against drug-induced nephrotoxicity?
A4: Studies show that bismuth subnitrate may offer protection against nephrotoxicity induced by drugs like cyclosporine A (CSA), commonly used in transplant patients but associated with renal damage. [] Bismuth subnitrate, being a specific inducer of renal metallothionein (MT), a protein with antioxidant properties, may contribute to this protective effect. The study further highlights that co-administration of bismuth subnitrate with taurine, another potent antioxidant, could significantly attenuate CSA-induced nephrotoxicity by reducing oxidative stress markers and improving renal function. []
Q5: What is the molecular formula and weight of bismuth subnitrate?
A5: Bismuth subnitrate, often represented as Bi5O(OH)9(NO3)4, possesses a more complex structure than its simplified formula suggests. Detailed spectroscopic characterization is necessary to fully elucidate its structure.
Q6: Can bismuth subnitrate be used in the synthesis of other bismuth compounds?
A9: Yes, bismuth subnitrate serves as a valuable starting material for synthesizing other bismuth compounds. Its reactivity with thiols to produce bismuth(III) trithiolates highlights its potential in this domain. [] This synthetic route opens possibilities for exploring the properties and applications of various bismuth thiolates, which could have implications in fields such as catalysis and materials science.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


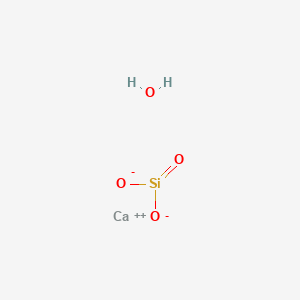
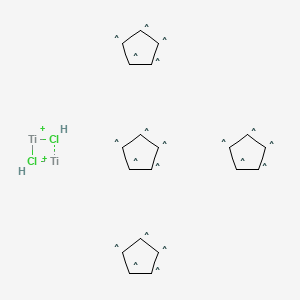

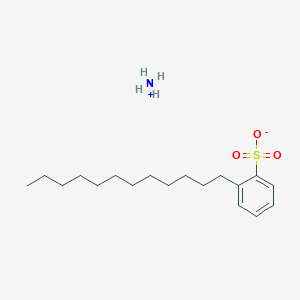
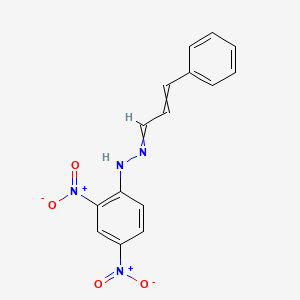
![[(1R,3R,4R,5R,9S,11S,13R,16S,17R,18R)-4,13,18-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B1143355.png)
